Azepane-2,5-dione

Description

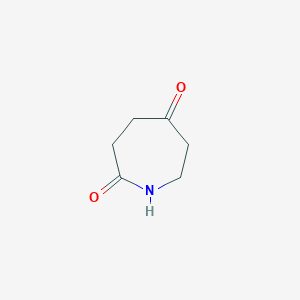

Structure

3D Structure

Properties

IUPAC Name |

azepane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-1-2-6(9)7-4-3-5/h1-4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHOPZDMESSDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37637-20-0 | |

| Record name | azepane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Azepane 2,5 Dione and Its Derivatives

Classical and Established Synthetic Routes

Cyclization Strategies from Acyclic Precursors

Cyclization from acyclic precursors represents a fundamental approach to constructing the azepane-2,5-dione core. These methods typically involve the formation of one or two amide bonds in an intramolecular fashion to build the seven-membered ring.

A common and direct method for synthesizing N-substituted this compound derivatives involves the reaction between maleic anhydride (B1165640) and anilines. nepjol.infoucl.ac.be This approach first forms an N-phenylmaleamic acid intermediate, which is subsequently cyclized to yield the desired dione (B5365651).

The general synthetic pathway proceeds in two main steps:

Formation of the Acyclic Precursor : Aniline (B41778) or a substituted aniline reacts with maleic anhydride, typically in a solvent like diethyl ether or dry benzene (B151609), to form the corresponding 4-oxo-4-(phenylamino)but-2-enoic acid intermediate. nepjol.infoucl.ac.be

Cyclization : The intermediate undergoes intramolecular cyclization to form the this compound ring. This step often requires a dehydrating agent or a catalyst such as acetic anhydride with sodium acetate (B1210297) or polyphosphoric acid (PPA). nepjol.infoucl.ac.be

A study detailed the synthesis of 1H-benzo[b]azepine-2,5-dione by reacting aniline and maleic anhydride in dry benzene with sodium borohydride (B1222165), followed by cyclization of the resulting 4-oxo-4-(phenylamino)but-2-enoic acid with PPA. nepjol.info The reaction was refluxed for three hours at 80°C and then stirred for 12 hours at room temperature. nepjol.info

Table 1: Synthesis of Azepine Derivatives from Maleic Anhydride and Aniline

| Starting Materials | Reagents and Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Aniline, Maleic Anhydride | 1. NaBH4, Dry Benzene, RT, 24h | 4-oxo-4-(phenylamino)but-2-enoic acid | 1H-benzo[b]azepine-2,5-dione | nepjol.info |

| 2. PPA, 80°C, 3h then RT, 12h | ||||

| Substituted Aniline, Maleic Anhydride | 1. Diethyl ether | N-phenylmaleanic acid | N-phenylmaleimide | ucl.ac.be |

| 2. Acetic anhydride, Sodium acetate |

Intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones, and it can be applied to the synthesis of fused this compound systems. masterorganicchemistry.com This reaction involves the cyclization of an aromatic compound bearing an acyl group, catalyzed by a Lewis acid or a strong protic acid. masterorganicchemistry.com

For instance, the synthesis of 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione utilizes this strategy. The process begins with the acylation of 4-chloroaniline (B138754) with succinic anhydride to produce 4-(4-chloroanilino)-4-oxobutanoic acid. This intermediate then undergoes an intramolecular Friedel-Crafts acylation to form the seven-membered ring, yielding the target benzazepine-2,5-dione. Polyphosphoric acid (PPA) is a common reagent for promoting such cyclizations. beilstein-journals.orgresearchgate.net

Table 2: Synthesis via Intramolecular Friedel-Crafts Acylation

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-(4-chloroanilino)-4-oxobutanoic acid | Polyphosphoric Acid (PPA) | 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | |

| 2-(1,4-difluoroanthracene-9-carbonyl)benzoic acid | Eaton's reagent, 60 °C, 30 min | 6,13-Difluoropentacene-5,12-dione | beilstein-journals.org |

Approaches involving Maleic Anhydride and Anilines

Ring Expansion Methodologies

Ring expansion reactions provide an alternative route to azepane systems from more readily available five- or six-membered rings. These methods are particularly useful for accessing complex or substituted azepane derivatives.

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. masterorganicchemistry.comresearchgate.net When applied to cyclic ketoximes, this reaction results in a ring expansion, producing a lactam. The rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam is a large-scale industrial application of this method. researchgate.netbeilstein-journals.org

This methodology can be extended to synthesize substituted azepanones. The key step involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. masterorganicchemistry.combeilstein-journals.org Various reagents can be used to promote the rearrangement, including strong acids like sulfuric acid, Lewis acids, and other promoters like PPA, p-toluenesulfonyl chloride, and 2,4,6-trichloro Current time information in Bangalore, IN.rsc.orgtriazine (TCT). researchgate.netbeilstein-journals.orgclockss.org

An organoaluminum-promoted Beckmann rearrangement of ketoxime derivatives has been developed for the one-pot synthesis of α-alkylated cyclic secondary amines from cyclic ketoximes. orgsyn.org This method uses the organoaluminum compound to both induce the rearrangement and capture the intermediate imino carbocation. orgsyn.org

Table 3: Examples of Beckmann Rearrangement for Lactam Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Cyclohexanone oxime | Sulfuric Acid | ε-Caprolactam | researchgate.netbeilstein-journals.org |

| Cyclohexanone oxime | [TMG][TsO] (ionic liquid) | ε-Caprolactam | researchgate.net |

| 2,2-dimethyl-4-chromanone oximes | Polyphosphoric acid, 50°C | 2,2-dimethylbenzoxazepinones | clockss.org |

| Tetralone oxime | (EtO)3P, POCl3, CH2Cl2 | 2,2-bis(diethylphosphono)-2,3,4,5-tetrahydro-1H-1-benzazepine | clockss.org |

Beyond the Beckmann rearrangement, other ring expansion strategies have been developed to access the azepane framework. These can involve various mechanisms, including thermal rearrangements and transition-metal-catalyzed processes. rsc.orgdoi.org

One such strategy involves the thermal ring-expansion of gem-dihalocyclopropanes fused to an N-heterocycle. For example, the thermolysis of enantiomerically pure 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes in the presence of potassium carbonate yields 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines. rsc.org

Another approach utilizes a photoredox-catalyzed transformation of piperidines containing an allylic alcohol into azepanes. doi.org Additionally, acid-promoted ring-opening of annulated azirines has been shown to produce a range of azepan-2-ones. doi.org A novel method for the ring expansion of saturated cyclic amines, such as pyrrolidine, involves the insertion of azlactones catalyzed by Shvo's catalyst to afford diverse azepine derivatives. rsc.org

The ring expansion of substituted 2-methoxynaphthalene-1,4-diones using a Schmidt reaction is a key step in preparing analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione. google.comacs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-benzo[b]azepine-2,5-dione |

| 4-oxo-4-(phenylamino)but-2-enoic acid |

| N-phenylmaleamic acid |

| N-phenylmaleimide |

| 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione |

| 4-(4-chloroanilino)-4-oxobutanoic acid |

| 6,13-Difluoropentacene-5,12-dione |

| 2-(1,4-difluoroanthracene-9-carbonyl)benzoic acid |

| ε-caprolactam |

| Cyclohexanone oxime |

| 2,2-dimethylbenzoxazepinone |

| 2,2-dimethyl-4-chromanone oxime |

| 2,2-bis(diethylphosphono)-2,3,4,5-tetrahydro-1H-1-benzazepine |

| Tetralone oxime |

| 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepine |

| 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptane |

| 3-hydroxy-1H-1-benzazepine-2,5-dione |

| 2-methoxynaphthalene-1,4-dione |

| Aniline |

| Maleic anhydride |

| Sodium borohydride |

| Polyphosphoric acid |

| Diethyl ether |

| Acetic anhydride |

| Sodium acetate |

| Succinic anhydride |

| 4-chloroaniline |

| Eaton's reagent |

| Sulfuric Acid |

| p-Toluenesulfonyl chloride |

| 2,4,6-trichloro Current time information in Bangalore, IN.rsc.orgtriazine |

| Potassium carbonate |

| Shvo's catalyst |

| Azlactone |

| Pyrrolidine |

| Piperidine (B6355638) |

Beckmann Rearrangement of Cyclohexanone Oximes and Related Systems

Condensation Reactions

Condensation reactions represent a foundational approach to the synthesis of the this compound ring system. A common strategy involves the reaction of an appropriate aniline derivative with a dicarboxylic acid or its derivative, followed by cyclization.

For instance, the synthesis of 1H-benzo[b]azepine-2,5-dione has been achieved by reacting aniline with maleic anhydride. nepjol.info This initial reaction forms 4-oxo-4-(phenylamino)but-2-enoic acid. Subsequent cyclization of this intermediate, often facilitated by a dehydrating agent like polyphosphoric acid (PPA), yields the desired benzo-fused this compound. nepjol.infoijfans.orgorientjchem.org A variation of this involves the reaction of a substituted aniline, such as p-fluoroaniline, with succinyl chloride, followed by cyclocondensation with PPA to yield 7-Fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione. ijfans.orgorientjchem.org

Another example of condensation is the reaction of adipic acid with furfuryl amine under microwave irradiation, which directly yields 1-(furan-2-yl methyl)-azepane-2,7-dione, a constitutional isomer of the target compound. This demonstrates the utility of dicarboxylic acids in forming the seven-membered ring through condensation with primary amines.

Modern and Advanced Synthetic Strategies

Building upon classical methods, a range of modern synthetic strategies have been developed to provide more efficient, selective, and environmentally benign routes to azepane-2,5-diones and related structures.

Catalytic Approaches (e.g., Cu/Pd Catalyzed Reactions)

Copper (Cu) and palladium (Pd) catalysts have proven instrumental in the synthesis of azepine derivatives. researchgate.net These transition metals can facilitate various bond-forming reactions, including N-arylation and C-H activation, which are crucial for constructing the azepane core and its fused analogs.

A notable example demonstrates a divergent synthesis of two different heterocyclic scaffolds from the same starting material by switching the metal catalyst. acs.org Starting with a linear amide, palladium acetate catalyzes a domino intramolecular N-arylation/C-H activation/aryl-aryl bond-forming process. In contrast, copper iodide promotes only the intramolecular N-arylation reaction, leading to the formation of 1,4-benzodiazepine-2,5-diones. acs.org This highlights the distinct catalytic properties of palladium and copper.

Furthermore, palladium(II)-catalyzed cyclization/addition reactions have been employed for the synthesis of dibenzo-[b,d]azepines. researchgate.net Copper-catalyzed tandem amination/cyclization of fluorinated allenynes also provides a route to functionalized azepanes. mdpi.com

Solid-Phase Organic Synthesis Techniques

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the preparation of libraries of heterocyclic compounds, including those with an azepine core. psu.edu This methodology offers advantages such as simplified purification and the potential for automation.

The synthesis of 1,4-benzodiazepine-2,5-diones, which share a structural relationship with azepane-2,5-diones, has been successfully achieved using solid-phase techniques. psu.eduresearchgate.net In one approach, polymer-bound anthranilic acid derivatives are utilized in a multi-step sequence involving reductive alkylation, N-protected amino acid coupling, and deprotective cyclization to yield the desired products. researchgate.net Another strategy involves derivatizing Merrifield resin and loading an amino ester, followed by acylation with unprotected anthranilic acids to build the benzodiazepine-2,5-dione scaffold. psu.edu These methods demonstrate the adaptability of SPOS for constructing complex heterocyclic systems.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been increasingly adopted in organic synthesis to accelerate reaction rates, improve yields, and promote cleaner reactions. rasayanjournal.co.inwjarr.com This technology has been effectively applied to the synthesis of azepane dione derivatives.

A notable example is the synthesis of 1-(furan-2-yl methyl)-azepane-2,7-dione by the microwave-assisted reaction of adipic acid and furfuryl amine. This solvent-free approach provides the product in a short reaction time of 15 minutes. Microwave-assisted synthesis has also been utilized in the preparation of various heterocyclic systems that can be related to the azepane scaffold, often in combination with other green chemistry principles like the use of catalysts or solvent-free conditions. wjarr.combeilstein-journals.org

Stereoselective and Enantiopure Synthesis

The development of stereoselective and enantiopure synthetic routes is crucial for the preparation of chiral azepane derivatives, which are of significant interest in medicinal chemistry. Several strategies have been developed to control the stereochemistry of the azepane ring.

One approach involves a piperidine ring expansion, which has been shown to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org Another innovative method is an enantioselective organocatalyzed domino synthesis that utilizes a temporary-bridge strategy. rsc.org This cascade reaction between α-ketoamides and 1,3-bis-electrophilic enals creates oxygen-bridged azepanes that can be selectively transformed into optically active azepanone, azepanol, or azepanedione derivatives. rsc.org Furthermore, 1,3-dipolar cycloaddition reactions between chiral nitrones and N-substituted maleimides have been used to create enantiopure spiro-fused heterocycles, including pyrrolidine-2,5-dione derivatives, demonstrating a powerful method for stereocontrol. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.in

In the context of this compound and related structures, green approaches often involve the use of microwave irradiation, solvent-free reactions, and catalytic methods. rasayanjournal.co.in The microwave-assisted synthesis of 1-(furan-2-yl methyl)-azepane-2,7-dione from adipic acid and furfuryl amine is a prime example of a solvent-free reaction with a high yield and short reaction time. The use of palladium and copper catalysts, as discussed earlier, also aligns with green chemistry principles by enabling more efficient and selective transformations, often under milder conditions than traditional stoichiometric reagents. researchgate.net The development of syntheses in environmentally benign solvents, such as water or other eco-friendly options, is another key aspect of greening the production of these important scaffolds. researchgate.netacs.org

Chemical Reactivity and Transformation Mechanisms

Reactions at the Dione (B5365651) Functionality

The two carbonyl groups at the C2 and C5 positions are primary sites for nucleophilic attack and redox reactions. Their reactivity can be influenced by steric hindrance and the electronic nature of substituents on the nitrogen atom or the carbon backbone.

The reduction of the dione functionality in cyclic imides like azepane-2,5-dione can proceed via several pathways, yielding different products depending on the reducing agent and reaction conditions. Common reducing agents include complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation.

Cyclic imides are generally more reactive towards reduction than their acyclic amide counterparts. sci-hub.se Treatment with sodium borohydride, often in an alcoholic solvent and sometimes in the presence of an acid buffer like HCl, can lead to the partial reduction of one carbonyl group to afford an α-hydroxylactam. sci-hub.serushim.ru In the case of substituted cyclic imides, the reduction often occurs preferentially at the carbonyl group adjacent to the more sterically hindered carbon atom. sci-hub.serushim.ru

However, another significant reduction pathway for cyclic imides involves reductive cleavage of the imide ring. The use of sodium borohydride, particularly in aqueous or methanolic solutions, can lead to the hydrogenolytic opening of the ring to form an ω-hydroxy amide. researchgate.net For instance, the reduction of certain imides with NaBH₄ has been shown to yield ring-cleaved amide alcohols instead of the previously suggested carbinol lactams. researchgate.net This facile ring-opening is a key transformation pathway for several cyclic imides. researchgate.net

More powerful reducing agents or catalytic methods can achieve complete reduction of the carbonyls. For related dione structures, reagents like LiAlH₄ or catalytic hydrogenation (H₂, Pd/C) have been used to reduce the dione functionalities to the corresponding diols or even to the fully saturated azepane ring.

Table 1: Summary of Reduction Reactions for Cyclic Imides and Related Diones

| Reaction Type | Reagent(s) / Conditions | Product Type(s) | Key Observations | Reference(s) |

|---|---|---|---|---|

| Partial Reduction | NaBH₄ / Methanol or Ethanol (with HCl buffer) | α-Hydroxylactam | Preferential reduction at the carbonyl adjacent to the most substituted carbon. | sci-hub.se, rushim.ru |

| Reductive Ring Cleavage | NaBH₄ / Aqueous or Methanolic solution | ω-Hydroxy amide / Amide alcohol | Facile hydrogenolytic ring opening is observed. | researchgate.net |

| Full Reduction | LiAlH₄ / THF; or H₂, Pd/C | Diol / Saturated Azepane | Capable of reducing both carbonyl groups. |

Oxidation Reactions

The oxidation of the this compound ring system is less commonly documented than its reduction. The dione functionality represents a relatively high oxidation state for the carbon atoms involved. Further oxidation typically requires specific conditions and may proceed on other parts of the molecule, such as the carbon atoms alpha to the carbonyls or the nitrogen atom if it is unsubstituted or carries a suitable group.

The synthesis of cyclic imides often involves the oxidation of precursor molecules like lactams or amides. asianpubs.orgnih.govorganic-chemistry.org For example, secondary amides and lactams can be oxidized to imides using reagents like Dess-Martin periodinane or through metal-catalyzed processes. organic-chemistry.org Copper-catalyzed oxidation of arene-fused cyclic amines is another route to produce cyclic imides. rsc.org While these methods focus on the formation of the imide ring, they underscore the stability of the imide functionality to certain oxidative conditions.

Transformations Involving the Nitrogen Heteroatom

The nitrogen atom of the imide group is a key site for chemical modification. Its lone pair of electrons is delocalized over the two adjacent carbonyl groups, which reduces its basicity but makes the N-H proton acidic, facilitating N-substitution reactions.

The acidic nature of the N-H proton in this compound (pKa typically in the range of 9-11 for cyclic imides) allows for its deprotonation by a suitable base to form a stabilized imide anion. This anion is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in N-alkylation reactions. thieme-connect.com

Several base-solvent systems have been developed for the efficient N-alkylation of cyclic imides. organic-chemistry.org A particularly effective method employs cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). thieme-connect.comorganic-chemistry.orgthieme-connect.com This method is often enhanced by microwave irradiation, which significantly reduces reaction times and improves yields. organic-chemistry.orgthieme-connect.com The high efficiency is attributed in part to the "cesium effect," where the large, soft cesium cation leads to a more 'naked' and reactive imide anion. thieme-connect.com Other effective systems include the use of potassium hydroxide (B78521) or potassium fluoride (B91410) in ionic liquids. organic-chemistry.orgresearchgate.net These methods are generally compatible with a wide range of functional groups on the alkylating agent. organic-chemistry.org

Table 2: Conditions for N-Alkylation of Cyclic Imides

| Base | Solvent | Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Cesium Carbonate (Cs₂CO₃) | DMF | 20–70 °C, Microwave Irradiation | High yields, short reaction times, compatible with base-labile groups. | organic-chemistry.org, thieme-connect.com, thieme-connect.com |

| Potassium Hydroxide (KOH) | Ionic Liquid | Room Temperature | Convenient, efficient, selective. | organic-chemistry.org |

| Potassium Fluoride (KF) | Ionic Liquid | Not specified | Efficient, reusable reaction medium. | researchgate.net |

Ring-Opening Reactions

The imide functionality of this compound can undergo hydrolytic cleavage, which involves the breaking of one of the amide (C-N) bonds within the ring. This reaction is essentially the reverse of the cyclization reaction that could form the imide and is typically carried out under acidic or basic conditions, often requiring heat. masterorganicchemistry.com

Under these conditions, a molecule of water attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent proton transfers and collapse of the intermediate result in the cleavage of the C-N bond, opening the seven-membered ring to form an amino dicarboxylic acid derivative. Specifically, the hydrolysis of this compound would yield 6-amino-3-oxoheptanoic acid or a related structure depending on which amide bond is cleaved. For related structures like azepane-2,4-dione (B2853635), acid-catalyzed hydrolysis is known to generate amino acid derivatives.

The hydrolysis of cyclic imides can be a reversible process. In some cases, an equilibrium exists between the cyclic imide and its ring-opened amic acid (amide-acid) form, with the position of the equilibrium being influenced by factors like pH and the substituents on the molecule. oup.comjst.go.jp

In addition to chemical methods, biocatalytic hydrolysis offers a mild and often highly selective alternative. Enzymes such as lactamases or hydantoinases have been shown to effectively catalyze the hydrolysis of cyclic imides to their corresponding half-amides (amic acids). acs.orgnih.gov

Hydrolytic Cleavage

Electrophilic and Nucleophilic Substitution Reactions on the Azepane Ring

The reactivity of the this compound ring is dominated by the presence of two carbonyl groups and two amide functionalities. These features create electrophilic centers and acidic protons, governing the molecule's substitution patterns.

Nucleophilic Substitution: The primary sites for nucleophilic attack are the electrophilic carbonyl carbons. vulcanchem.com However, substitution reactions typically involve the displacement of a leaving group on the ring's carbon framework. For a saturated ring like azepane, this requires prior functionalization, such as halogenation (see Section 3.5). The general mechanism for nucleophilic substitution on an alkyl halide involves the attack of a nucleophile (a species with a lone pair of electrons) on the carbon atom bearing the halogen, which acts as a leaving group. gacariyalur.ac.in

In the context of azepane derivatives, α-amino-organolithium compounds can be formed and act as potent nucleophiles in substitution reactions. whiterose.ac.uk For this compound, the carbons alpha to the carbonyl groups (C3, C4, and C6) are potential sites for substitution reactions. Deprotonation at these sites using a strong base could generate a nucleophilic enolate, which can then react with various electrophiles.

Electrophilic Substitution: Electrophilic substitution directly on the saturated carbon backbone of the azepane ring is synthetically challenging and uncommon. However, the nitrogen atom of the amide can participate in reactions with electrophiles after deprotonation. More significantly, the diketone functionality makes the adjacent methylene (B1212753) protons acidic, allowing for the formation of enolates under basic conditions. These enolates can then react with electrophiles.

The table below summarizes potential substitution reactions.

| Reaction Type | Reagent Type | Potential Reaction Site(s) | Mechanism |

| Nucleophilic Substitution | Nucleophiles (e.g., -OH, -OR, -CN) | Halogenated α-carbons | SN1 or SN2 displacement of a leaving group. chemguide.co.uk |

| Electrophilic Substitution | Electrophiles (e.g., Alkyl halides) | α-carbons (via enolate) | Enolate formation followed by attack on the electrophile. |

Ring Contraction and Expansion Mechanisms

The seven-membered azepane ring can be synthetically manipulated to form smaller or larger ring systems through various ring contraction and expansion mechanisms. These transformations are valuable for accessing diverse heterocyclic scaffolds.

Ring Expansion: Ring expansion reactions provide a powerful method for synthesizing azepanes from more readily available five- or six-membered rings.

Photochemical Rearrangement : N-vinylpyrrolidinones (five-membered rings) can undergo a photochemical rearrangement to yield azepin-4-ones (seven-membered rings) in a formal [5+2] cycloaddition approach. organic-chemistry.org

From Cyclopropanes : The reductive amination of deprotected dihalogenated bicyclic aminocyclopropanes can trigger a cyclopropane (B1198618) ring cleavage, leading to ring-expanded tetrahydropyridine (B1245486) and tetrahydroazepine derivatives. rsc.org The mechanism is thought to proceed via a concerted process where the departure of a halide ion and the electrocyclic cleavage of the cyclopropane occur simultaneously. rsc.org

Schmidt Reaction : The Schmidt reaction offers a classic method for ring expansion, where a ketone reacts with hydrazoic acid to form a lactam, effectively inserting a nitrogen atom into the ring. whiterose.ac.uk

Dearomative Ring Expansion : A modern approach involves the photochemical dearomative single-atom skeletal editing of nitroarenes. This process, mediated by blue light, converts the six-membered benzene (B151609) ring into a seven-membered azepine system by transforming the nitro group into a singlet nitrene which inserts into the ring. manchester.ac.uk

Ring Contraction: Conversely, the seven-membered azepane ring can be contracted to form smaller heterocycles.

Deaminative Cascade : Biaryl-linked azepine intermediates can undergo a deaminative ring contraction cascade, involving a methylation-induced vulcanchem.com-Stevens rearrangement and Hofmann elimination, to produce polyheterocyclic aromatic systems. nih.gov

Acid-Triggered Contraction : Certain expanded cyclic ureas can undergo a two-atom ring contraction when treated with acid. This "azatropic shift" involves one urea (B33335) nitrogen displacing the other with high retention of stereochemistry. nih.gov

Base-Promoted Contraction : In some systems, such as vulcanchem.comoxazino[2,3-b] vulcanchem.comoxazines, treatment with a base can promote the ring contraction of an unsaturated oxazine (B8389632) ring into a pyrrole (B145914) ring. mdpi.com While not starting from an azepane, this demonstrates a base-mediated pathway for ring contraction.

Halogenation and Subsequent Nucleophilic Displacements

The functionalization of the this compound ring can be readily achieved through halogenation, which introduces a versatile leaving group for subsequent reactions.

Halogenation: The positions alpha to the two carbonyl groups (C3, C4, and C6) are activated and susceptible to halogenation. The α-halogenation of lactams can proceed smoothly under catalyst-free conditions using N-halosuccinimides (NBS for bromination, NCS for chlorination) in a solvent like DMSO. tandfonline.com This reaction provides a direct route to α-monohalogenated products with high selectivity. tandfonline.com The presence of two carbonyl groups in this compound could potentially lead to mono- or di-halogenated products depending on the stoichiometry and reaction conditions.

Subsequent Nucleophilic Displacements: The introduction of a halogen atom at the α-position significantly enhances the electrophilicity of that carbon. scbt.com This α-halo lactam moiety becomes an excellent substrate for nucleophilic substitution reactions. nih.gov A wide variety of nucleophiles, both carbon- and heteroatom-centered, can displace the halide. nih.gov

The mechanism of this displacement typically follows an SN2 pathway, involving a backside attack by the nucleophile on the carbon bearing the halogen, leading to an inversion of configuration at that center. gacariyalur.ac.in

This two-step sequence is a powerful tool for introducing diverse functionalities onto the azepane skeleton. For example, reaction with nitrogen nucleophiles can be used to synthesize α-amino amides, which are valuable building blocks for various heterocycles. nih.gov

| Step | Reaction | Reagents | Product |

| 1 | α-Halogenation | N-Halosuccinimide (NCS, NBS) in DMSO | α-Halo-azepane-2,5-dione |

| 2 | Nucleophilic Displacement | Nucleophiles (e.g., R-NH₂, R-OH, NaCN) | α-Substituted-azepane-2,5-dione |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of Azepane-2,5-dione, offering a window into its atomic framework.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom within the this compound molecule.

The ¹³C NMR spectrum is equally informative, with the carbonyl carbons (C=O) appearing significantly downfield due to the strong deshielding effect of the oxygen atoms. The remaining carbon atoms of the azepane ring resonate at chemical shifts typical for saturated heterocyclic systems. In the case of 1H-dibenzo[b]azepine-2,5-dione, the carbonyl carbons are observed at approximately 165.9 ppm and 147.3 ppm. nepjol.info

¹H NMR Spectral Data for a Derivative, 1H-dibenzo[b]azepine-2,5-dione

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 5.42 | s |

| H-4 | 5.42 | s |

Note: Data is for the azepine ring protons in 1H-dibenzo[b]azepine-2,5-dione, a related compound. nepjol.info

¹³C NMR Spectral Data for a Derivative, 1H-dibenzo[b]azepine-2,5-dione

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 147.31 |

| C-3 | 69.86 |

| C-4 | 69.86 |

| C-5 | 165.92 |

Note: Data is for the azepine ring carbons in 1H-dibenzo[b]azepine-2,5-dione, a related compound. nepjol.info

While one-dimensional NMR provides information about the chemical shifts of individual nuclei, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the methylene (B1212753) groups in the ring, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. This is crucial for unambiguously assigning the ¹³C NMR signals based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This technique is vital for piecing together the molecular skeleton, for instance, by showing correlations from the methylene protons to the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the seven-membered ring.

The seven-membered ring of this compound is not planar and can adopt several low-energy conformations. NMR spectroscopy is a powerful tool for studying these conformational dynamics. The seven-membered lactam ring is known for its flexibility and can exist in various conformations, such as chair and boat forms. cas.cz

Studies on substituted ε-caprolactams, which are structurally similar to this compound, have shown that the ring conformation can be influenced by substituents. rsc.org These studies often reveal that the caprolactam ring adopts a chair-type conformation with a planar lactam group. rsc.org It is likely that this compound also prefers a chair-like conformation to minimize steric strain. Computational NMR methods have also been successfully applied to analyze the conformations of seven-membered lactones, a related class of compounds. nih.govnih.gov Such an approach, combining experimental NMR data with theoretical calculations, could provide a detailed picture of the conformational landscape of this compound. Low-temperature NMR experiments can also be employed to "freeze out" different conformers, allowing for their individual characterization. cas.cz

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule.

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The most prominent absorption bands in the FTIR spectrum are associated with the carbonyl groups and the N-H bond of the lactam.

For a related dibenzo-derivative, the FTIR spectrum shows characteristic absorption bands for the hydroxyl group and C=O stretching. nepjol.info The carbonyl stretching vibrations in cyclic diones typically appear as strong bands in the region of 1650-1750 cm⁻¹. The exact position of these bands can provide clues about the ring strain and hydrogen bonding. The N-H stretching vibration of the amide group is expected to appear as a broad band in the region of 3200-3400 cm⁻¹.

Characteristic FTIR Absorption Bands for a Related Azepine Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| -OH (stretching) | 3479 |

| -OH (bending) | 1437 |

Note: Data is for 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one, a related compound. nepjol.info

Raman spectroscopy, which is complementary to FTIR, is also sensitive to the vibrational modes of the molecule. It is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum.

While specific Raman studies on this compound are not widely reported, the technique has been applied to other cyclic diones and lactams. researchgate.net Raman spectroscopy could be used to probe the skeletal vibrations of the azepane ring and the symmetric stretching of the carbonyl groups. Furthermore, computational studies have shown that theoretical Raman spectra can be a powerful tool for vibrational analysis of related molecules, such as 2-phenyl-1H-indene-1,3(2H)-dione. global-sci.com The combination of experimental and theoretical Raman spectroscopy could provide a more complete understanding of the vibrational properties of this compound. Studies on other cyclic molecules have also demonstrated the utility of Raman spectroscopy in understanding cyclic conjugation and molecular stability. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is critical for obtaining the exact mass of this compound, which in turn confirms its molecular formula. HRESIMS provides mass measurements with high accuracy and precision, allowing for the unambiguous determination of the elemental composition. chemrxiv.orgresearchgate.net The monoisotopic mass of this compound (C₆H₉NO₂) is approximately 127.0633 Da. uni.lunih.gov HRESIMS data is frequently used to support the structural elucidation of novel natural products and synthetic compounds containing the azepane framework. acgpubs.orgmdpi.comresearchgate.net

Below is a table of predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful in ion mobility-mass spectrometry studies. uni.luuni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 128.07061 | 119.5 |

| [M+Na]⁺ | 150.05255 | 124.1 |

| [M-H]⁻ | 126.05605 | 121.2 |

| [M+NH₄]⁺ | 145.09715 | 138.0 |

| [M+K]⁺ | 166.02649 | 127.0 |

| [M+H-H₂O]⁺ | 110.06059 | 114.0 |

| [M+HCOO]⁻ | 172.06153 | 138.0 |

| [M+CH₃COO]⁻ | 186.07718 | 169.4 |

| Data sourced from PubChemLite. uni.luuni.lu |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Determination

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For derivatives of azepane, this technique has been used to confirm the ring conformation and the stereochemistry of substituents. mdpi.comacs.orgacs.org For example, in a study of (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, prepared from a 3,4-dihydro-1H-benzo[b]azepin-2,5-dione, X-ray crystallography was used to determine the configuration at the C=N double bond. mdpi.com Similarly, the ring fusion stereochemistry of various bicyclic azepanes has been confirmed by X-ray crystallography of their hydrochloride salts. acs.org This powerful technique provides unequivocal proof of the molecular structure, which is essential for understanding its chemical and biological properties.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) for Absolute Configuration)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-empirical method for assigning the absolute configuration of chiral molecules in solution. acgpubs.orgnih.govull.es ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure, including its absolute stereochemistry. ull.esencyclopedia.pub

For complex molecules containing the azepane skeleton, the absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum-mechanical calculations. acgpubs.orgmdpi.com This approach has been successfully used to establish the absolute configurations of novel marine alkaloids that feature a complex tetrahydrooxazolo[3,2-a]azepine-2,5(3H,6H)-dione backbone. mdpi.comresearchgate.net The exciton (B1674681) chirality method, a key aspect of ECD analysis, is particularly useful when two or more chromophores are present in the molecule, as their spatial arrangement dictates the sign of the observed Cotton effects. nih.govull.es

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of Azepane-2,5-dione.

The electronic structure of a molecule dictates its chemical behavior. For azepane derivatives, Density Functional Theory (DFT) is a common method used to study their electronic and geometric characteristics. researchgate.net Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For instance, in related heterocyclic compounds, the HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis is another technique used to understand charge transfer and electron density distribution within the molecule. researchgate.net These analyses can reveal the most likely sites for nucleophilic and electrophilic attack. For example, in similar dione (B5365651) structures, the oxygen atom of a carbonyl group can be identified as a primary basic center. researchgate.net

A potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. muni.cz Identifying the local and global energy minima on the PES corresponds to finding the stable conformations of the molecule. muni.czresearchgate.net For flexible seven-membered rings like this compound, multiple low-energy conformations are possible. Computational methods can map the PES to identify these stable structures and the transition states that connect them. researchgate.netgithub.io This mapping is crucial for understanding the molecule's conformational preferences and the energy barriers between different forms. github.io For example, studies on related azepine structures have identified twisted C2 geometries for minimum-energy structures in the absence of internal hydrogen bonds. acs.org

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the structural elucidation of azepane derivatives. In a study of a related compound, 3-chloro-4-hydroxyquinolin-2(1H)-one, computed vibrational frequencies showed good correlation with experimental FT-IR data. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic circular dichroism (ECD) spectra, which is instrumental in determining the absolute configuration of chiral centers in complex molecules like magnificines A and B, which feature a related azepine dione backbone. mdpi.com

Energy Minima and Potential Energy Surface Mapping

Conformational Analysis and Molecular Dynamics Simulations

The seven-membered ring of this compound allows for significant conformational flexibility. Conformational analysis aims to identify the most stable spatial arrangements of the atoms. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time by simulating the motion of its atoms. dovepress.com These simulations can reveal how the molecule behaves in different environments, such as in various solvents, and can help to understand the dynamic equilibrium between different conformations. For related heterocyclic quaternary amino acids containing a 2-oxoazepane ring, molecular modeling and NMR experiments have been used to show that they can induce specific secondary structures, like β-turns, in peptides. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways. For example, DFT calculations can be used to model transition states and optimize steric tolerance in reactions involving the azepane ring. In the context of the Castagnoli-Cushman reaction, which can produce seven-membered tetrahydrobenzo[d]azepine derivatives, computational studies have been used to propose reaction mechanisms, such as a concerted mechanism through an enol form of a cyclic anhydride (B1165640). mdpi.com These theoretical investigations can help to explain experimental observations, such as diastereoselectivity, and guide the design of new synthetic routes.

Molecular Modeling and Docking Studies (Purely chemical interaction studies)

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound or its derivatives, and a larger molecule, typically a protein (receptor). ekb.eg These studies are fundamental in understanding the potential chemical interactions that could lead to a biological effect. Docking simulations place the ligand into the binding site of the receptor and score the different poses based on their predicted binding affinity. ekb.egufv.br For example, molecular docking studies of N-benzylacetamide derivatives with γ-aminobutyrate-aminotransferase (GABA-AT) were used to assess their potential as inhibitors. ufv.br Similarly, docking studies on derivatives of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol with PARP-1 provided insights into their binding modes. nih.gov These purely chemical interaction studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ekb.eg

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H9NO2 | PubChem nih.gov |

| Molecular Weight | 127.14 g/mol | PubChem nih.gov |

| XLogP3-AA | -0.5 | PubChem nih.gov |

| Hydrogen Bond Donors | 1 | Ambeed ambeed.com |

| Hydrogen Bond Acceptors | 2 | Ambeed ambeed.com |

| Rotatable Bond Count | 0 | Ambeed ambeed.com |

| Topological Polar Surface Area | 46.17 Ų | Ambeed ambeed.com |

| Monoisotopic Mass | 127.063328530 Da | PubChem nih.gov |

Applications in Chemical Sciences and Materials Research

Versatile Building Block in Organic Synthesis

Azepane-2,5-dione serves as a key starting material and intermediate in the synthesis of a wide array of organic molecules. Its bifunctional nature, possessing both an amide and a ketone, allows for selective chemical modifications, leading to diverse molecular scaffolds.

The this compound framework is a foundational structure for the generation of more intricate heterocyclic systems. The presence of reactive carbonyl groups and a modifiable lactam ring enables a variety of synthetic transformations. For instance, derivatives of azepine have been synthesized from starting materials like aniline (B41778) and maleic anhydride (B1165640), followed by cyclization. nepjol.info This approach highlights the role of the azepane core in constructing complex molecules with potential biological activities. nepjol.info

The synthesis of fused azepanes often relies on reactions such as the Beckmann rearrangement of cyclohexanone (B45756) oximes, demonstrating the utility of related cyclic precursors in accessing the azepane ring system. acs.org These fused systems are of interest for their potential neuropharmacological applications. acs.org The azepane ring is also found in various medicinally important natural products. researchgate.net

Furthermore, the dione (B5365651) functionality allows for reactions like reduction to corresponding diols or selective oxidation under specific conditions. The lactam ring can undergo cleavage under acidic or basic conditions, providing a route to amino acid derivatives. These reactions underscore the versatility of this compound as a precursor to a broad range of heterocyclic structures.

Research has also explored the synthesis of various azepine derivatives with demonstrated antibacterial and antifungal properties. nepjol.info For example, some derivatives have shown activity against Bacillus subtilis. nepjol.info

The structural features of this compound make it a suitable component for the synthesis of nitrogen-containing macrocycles. These large, cyclic molecules are of significant interest due to their diverse applications, including their ability to act as catalysts, sensors, and receptors for smaller molecules. mdpi.com

The formation of such macrocycles can be influenced by the nature of the solvent and the reaction conditions, with greener synthesis methods in water or polyethylene (B3416737) glycol (PEG) being explored for nitrogen-containing heterocycles. researchgate.net

Precursor for Complex Heterocyclic Scaffolds

Materials Science Applications

In the field of materials science, this compound and its derivatives are gaining attention for their potential to create novel polymers and functional materials with unique properties.

A functional derivative of ε-caprolactam, 5-azepane-2-one ethylene (B1197577) ketal, has been successfully synthesized and utilized as a monomer for anionic ring-opening polymerization. acs.orgusm.eduresearchgate.net This process, initiated by N-acetyl-ε-caprolactam and sodium hydride (NaH), yields functional aliphatic polyamides. acs.orgusm.eduresearchgate.net The resulting polymers contain ketone groups that can be readily deprotected and subsequently reduced to hydroxyl groups, offering a pathway to a variety of functional materials. acs.orgusm.eduresearchgate.net

The polymerization of substituted lactams can be challenging due to potential steric or electronic interference with the ring-opening mechanism. researchgate.net However, the successful polymerization of the ketal-protected azepane-2-one demonstrates a viable route to ketone-containing polyamides. researchgate.net These polymers are precursors to materials with diverse application possibilities. acs.orgusm.edu

Similarly, the ring-opening polymerization of other cyclic monomers, such as (S)-3-benzylmorpholine-2,5-dione, has been achieved using organocatalysts to produce well-defined poly(ester amide) homopolymers. nih.gov This research highlights the broader potential of dione-containing cyclic monomers in creating degradable and functional polymers. nih.gov

Derivatives of azepinedione have been investigated as building blocks for p-type conjugated polymers used in organic electronics, particularly in polymer solar cells (PSCs). nih.govacs.org The electron-deficient nature of the azepinedione unit makes it a suitable acceptor (A) component in donor-acceptor (D-A) copolymers. nih.gov

For instance, a pentacyclic azepinedione, bisthieno[2′,3′:4,5]thieno[2,3-c:2′,3′-e]azepine-4,6(5H)-dione (BTTA), has been synthesized and incorporated into copolymers. nih.govacs.org These polymers, when blended with fullerene or non-fullerene acceptors, have shown promising power conversion efficiencies (PCEs) in photovoltaic devices, with some achieving up to 13.5%. nih.govacs.org The extension of the ring system in these monomers can enhance intermolecular π–π stacking and charge transport properties. nih.gov

Another pentacyclic building block containing an azepine-2,7-dione moiety has also been developed for use in PSCs. rsc.org Copolymers synthesized with this unit exhibited good solubility and medium bandgaps, with one achieving a PCE of 5.46% in a PSC device. rsc.org The rational design of these polymers, including the choice of side chains, can significantly influence their optoelectronic properties and device performance. acs.org

Polymers derived from functionalized azepane-2-one monomers have demonstrated the potential for cross-linking. acs.orgusm.edu The ketone-containing copolymers obtained from the ring-opening polymerization of 5-azepane-2-one ethylene ketal are sensitive to both thermal and photo-cross-linking. acs.orgusm.eduresearchgate.net This property allows for the creation of networked polymer structures with enhanced stability and mechanical properties.

Integration into Polymer Solar Cells and Optoelectronic Materials

Role in Supramolecular Chemistry and Host-Guest Systems

While specific research detailing the role of this compound in supramolecular chemistry and host-guest systems is not extensively documented in publicly available literature, its structural features provide a basis for potential applications in this field. The molecule possesses a seven-membered ring, which imparts a degree of conformational flexibility. This flexibility, combined with the presence of two carbonyl groups and a secondary amine, offers sites for non-covalent interactions, which are the foundation of supramolecular chemistry.

The carbonyl oxygens can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These functionalities could enable this compound to participate in the formation of self-assembled structures or to act as a guest molecule within a suitable host. Host-guest chemistry relies on the principle of molecular recognition, where a host molecule selectively binds a guest molecule. The specific size, shape, and electronic properties of this compound would dictate the types of host molecules with which it could form stable complexes.

General principles of supramolecular chemistry suggest that macrocyclic hosts with complementary binding sites, such as cyclodextrins, calixarenes, or cucurbiturils, could potentially encapsulate this compound or its derivatives. mdpi.com Such host-guest complexes can alter the physicochemical properties of the guest molecule, for instance, by enhancing its solubility or stability, which is a key area of investigation in drug delivery and materials science. google.comsigmaaldrich.com However, without specific experimental studies on this compound, its role in this domain remains largely theoretical. Research on related azepine derivatives has shown their utility as building blocks for more complex supramolecular architectures, suggesting that this compound could serve a similar purpose.

Agrochemical and Fine Chemical Synthesis

This compound serves as a versatile intermediate and building block in the synthesis of more complex molecules for the agrochemical and fine chemical industries. ijfans.org Its dicarbonyl functionality and the reactive secondary amine provide multiple points for chemical modification, allowing for the construction of a diverse range of derivatives.

In the realm of fine chemical synthesis, particularly for pharmaceuticals, the azepane scaffold is of significant interest. Azepine derivatives have been investigated for a wide array of biological activities, including as anticonvulsants and for their effects on the central nervous system. nepjol.infowikipedia.org While direct synthesis of commercial drugs from this compound is not prominently reported, its derivatives are key intermediates in the development of novel bioactive compounds. For instance, derivatives such as 3-hydroxy-1H-1-benzazepine-2,5-dione and its substituted analogs have been identified as antagonists at the strychnine-insensitive glycine (B1666218) site associated with the NMDA receptor complex, indicating their potential in neuropharmacology. google.com

The synthesis of various substituted benzazepine-2,5-diones highlights the utility of the core this compound structure. For example, 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is synthesized from 4-chloroaniline (B138754) and succinic anhydride, demonstrating a pathway to functionalized azepane-diones. This chlorinated derivative can undergo further reactions, such as substitution of the chloro group, to create a library of compounds for screening for biological activity. Similarly, the synthesis of 1H-dibenzo[b]azepine-2,5-dione from aniline and maleic anhydride showcases another route to more complex azepine structures where the fundamental dione arrangement is preserved. nepjol.info

The application of azepine derivatives extends to the agrochemical sector, where they have been noted for their potential pesticidal and herbicidal activities. nepjol.info The structural flexibility of the seven-membered ring is considered a valuable feature in the design of new agrochemicals. nepjol.info this compound, as a readily available intermediate, can be utilized to introduce the azepane moiety into larger molecules being screened for such properties.

The following table summarizes some key physicochemical properties of this compound and a related derivative, which are pertinent to its use in chemical synthesis.

| Property | Value (this compound) | Value (1-(tetrahydro-2H-pyran-2-ylmethyl)this compound) | Reference |

| Molecular Formula | C₆H₉NO₂ | C₁₂H₁₉NO₃ | biosynth.com |

| Molecular Weight | 127.14 g/mol | 225.29 g/mol | sigmaaldrich.combiosynth.com |

| Physical Form | Solid | Liquid | sigmaaldrich.combiosynth.com |

| Flash Point | 139 °C | Not Available | biosynth.com |

| Purity | - | 95% | sigmaaldrich.com |

| Storage Temperature | 2-8°C | Room Temperature | sigmaaldrich.combiosynth.com |

The data in the table underscores the stability and reactivity characteristics of this compound that make it a suitable intermediate for further chemical transformations in both laboratory and industrial settings.

Synthesis and Characterization of Derivatives and Analogues

Substituted Azepane-2,5-diones

Modifications to the azepane-2,5-dione ring itself have been achieved through the introduction of halogen, alkyl, aryl, and N-linked substituents. These substitutions alter the molecule's electronic and steric properties.

The introduction of halogen atoms to the azepane dione (B5365651) framework can be accomplished through various synthetic strategies. One approach involves the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines to create 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. rsc.org These bicyclic intermediates can then undergo ring-expansion reactions under reductive amination conditions, where the cyclopropane (B1198618) ring is cleaved to yield functionalized halogenated azepanes. rsc.org

In the context of fused systems, which provides insight into potential reactions on the azepine ring, halogenation of an indole-[3,4-b]-azepin-1,5-dione core has been investigated. tandfonline.com In-situ chlorination can lead to a 1,5-dichloro azepino[3,4-b] indole (B1671886) intermediate, which is then susceptible to nucleophilic substitution. tandfonline.com However, the reactivity is complex, as bromination of the same azepinone ring tends to favor elimination reactions over substitution. tandfonline.com Another example is the synthesis of 7-Fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione, which is achieved by reacting p-fluoroaniline with succinyl chloride, followed by cyclocondensation of the resulting product using polyphosphoric acid (PPA). ijfans.org

Substitution at the nitrogen atom of the this compound ring creates N-substituted derivatives. Methodologies for this often involve building the ring system from an N-substituted precursor. For instance, N-substituted succinimides can undergo photochemical rearrangement to yield azepane-2,5-diones. rsc.org Following a general procedure for solvent-free synthesis, succinic anhydride (B1165640) can be reacted with a primary amine (e.g., tetrahydrofurfurylamine) and heated to produce an N-substituted succinimide, which can then be used as a precursor. rsc.org

In more complex fused systems like 1,4-benzodiazepine-2,5-diones, solid-phase synthesis techniques have been employed to introduce substituents. psu.edu For example, a PEG-supported benzaldehyde (B42025) can be coupled with α-amino acid esters to construct a library of 1,4-benzodiazepin-2,5-diones with N4-aryl substituents. psu.edu Another solid-phase strategy involves the reductive amination of a resin-bound primary amine with substituted o-nitrobenzaldehydes to generate a secondary amine, which is further functionalized and cyclized to yield the N-substituted heterocyclic system. psu.edu

The introduction of alkyl and aryl groups onto the this compound backbone has been a significant area of research, particularly within fused ring systems. An effective synthesis for 3-aryl-3,4-dihydro-1H-benzo[b]azepine-2,5-diones has been developed. mdpi.com This method starts with the preparation of 4-(2-aminophenyl)-4-oxo-2-arylbutanoic acids, which are then cyclized. The cyclization is achieved by treating the butanoic acid derivative with 1,1′-carbonyldiimidazole (CDI) in acetonitrile (B52724) at room temperature, which promotes intramolecular amide bond formation to yield the desired 3-aryl substituted benzo[b]azepine-2,5-dione. mdpi.com

This reaction has been used to produce a variety of derivatives with different aryl substitutions, as detailed in the table below.

| Substituent (Aryl Group) | Compound Name | Yield (%) | Reference |

|---|---|---|---|

| p-Tolyl | 3-(p-Tolyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | 73 | mdpi.com |

| 4-Isopropylphenyl | 3-(4-Isopropylphenyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | 74 | mdpi.com |

| 4-Ethylphenyl | 3-(4-Ethylphenyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | 63 | mdpi.com |

| 3-Chlorophenyl | 3-(3-Chlorophenyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | 56 | mdpi.com |

For alkyl substitution, photochemical synthesis starting from N-(cyclopentyl)succinimide in degassed acetonitrile has been shown to yield (±)-octahydrocyclopenta[b]azepine-2,5-dione, a bicyclic system where an alkyl ring is fused to the this compound core. rsc.org

N-Substituted Azepane-2,5-diones

Fused Ring Systems Containing this compound Moiety

Fusing the this compound structure with one or more benzene (B151609) rings gives rise to benzo- and dibenzo-azepine diones, a class of compounds with significant interest in medicinal chemistry.

Several synthetic routes to the benzo[b]azepine-2,5-dione scaffold have been established. A common strategy involves the intramolecular cyclization of a substituted N-phenylsuccinamic acid derivative. For example, 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione can be synthesized by first reacting 4-chloroaniline (B138754) with succinic anhydride to form 4-(4-chloroanilino)-4-oxobutanoic acid. This intermediate then undergoes an intramolecular Friedel-Crafts acylation to furnish the final fused-ring product. A similar approach using p-fluoroaniline and succinyl chloride, followed by cyclocondensation with polyphosphoric acid (PPA), yields the corresponding 7-fluoro derivative. ijfans.org

As previously mentioned, 3-aryl substituted variants are synthesized from 4-(2-aminophenyl)-4-oxo-2-arylbutanoic acids via cyclization mediated by 1,1′-carbonyldiimidazole. mdpi.com The table below summarizes the characterization data for selected synthesized compounds.

| Compound Name | Appearance | Yield (%) | Reference |

|---|---|---|---|

| 3-(p-Tolyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | Colorless solid | 73 | mdpi.com |

| 3-(4-Isopropylphenyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | Colorless solid | 74 | mdpi.com |

| 3-(3-Chlorophenyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | Colorless solid | 56 | mdpi.com |

| 3-(4-Ethylphenyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | Colorless solid | 63 | mdpi.com |

The synthesis of dibenzo[b]azepine-2,5-diones involves the fusion of two benzene rings to the azepine core. A reported synthesis of 1H-dibenzo[b]azepine-2,5-dione begins with the condensation of diphenylamine (B1679370) with maleic anhydride in the presence of sodium hydride and dry benzene. nepjol.info This reaction yields the intermediate 4-(N,N-diphenylamino)-4-oxo-2-butenoic acid. nepjol.info Subsequent intramolecular cyclization of this intermediate using a dehydrating agent like polyphosphoric acid (PPA) affords the target 1-phenyl-1H-benzo[b]azepine-2,5-dione, a related structure. nepjol.info Another study reports the synthesis of 1H-dibenzo[b]azepine-2,5-dione from 4-oxo-4-(phenylamino)but-2-enoic acid, which is refluxed in PPA. nepjol.info

The synthesis of the related dibenzo[b,f] psu.eduCurrent time information in Bangalore, IN.diazocine-6,12(5H,11H)dione scaffold, which contains two nitrogen atoms, proceeds via a three-step method starting from isatoic anhydrides and 2-aminobenzoic acids. mdpi.com While structurally different, these methods highlight the general strategies, such as intramolecular cyclization, used to form complex dibenzo heterocyclic systems. mdpi.comresearchgate.net

Tetrahydrooxazolo[3,2-a]azepine-2,5(3H,6H)-dione Derivatives

A previously unreported class of natural compounds possessing the tetrahydrooxazolo[3,2-a]azepine-2,5(3H,6H)-dione backbone has been identified from marine sources. mdpi.com Investigation of the Red Sea sponge Negombata magnifica led to the isolation and characterization of two novel alkaloids, magnificine A and magnificine B. mdpi.comresearchgate.net These compounds represent the first natural products discovered with this unique fused azepine skeleton. mdpi.com

The structures of magnificine A and B were elucidated through extensive spectroscopic analysis, including NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). mdpi.comresearchgate.net The absolute configurations of these complex molecules were ultimately determined by comparing experimental and predicted Electronic Circular Dichroism (ECD) spectra. mdpi.com Magnificine A is identified as (3R,8R,9aS)-8-hydroxy-3-methoxy-6,6,9a-trimethyltetrahydrooxazolo[3,2-a]azepine-2,5(3H,6H)-dione, while magnificine B is its 3-hydroperoxy analogue. mdpi.com

These novel derivatives have demonstrated notable biological activity. In a disk diffusion assay, both magnificine A and B showed selective antimicrobial activity against Escherichia coli. mdpi.com This discovery highlights the potential of marine organisms to produce structurally unique and biologically active azepine derivatives. mdpi.com

Table 1: Antimicrobial Activity of Magnificine Derivatives against E. coli

| Compound | Concentration (µ g/disc ) | Inhibition Zone (mm) | MIC (µM) |

| Magnificine A | 50 | 22 | 8.0 |

| Magnificine B | 50 | 20 | 16.0 |

Data sourced from reference mdpi.com.

Indole[3,4-b]azepine-1,5-dione Systems

The fusion of an indole ring with the azepane-dione core creates the azepino[3,4-b]indole-1,5-dione system, a scaffold of significant interest due to the kinase inhibitory activities of some of its derivatives. researchgate.net Various synthetic strategies have been developed to access these complex heterocyclic structures.

One convenient method involves the condensation of cyclic β-amino esters, derived from lactams, with indole-2-carbonyl chloride to form the corresponding amides. researchgate.net A key intermediate in another approach is the azepino[3,4-b]indole-1,5-dione, which can be converted to an azepino[3,4-b]indol-5-yl trifluoromethanesulfonate. researchgate.net This triflate derivative then serves as a substrate for palladium-mediated cross-coupling reactions to introduce a variety of substituents at the 5-position. researchgate.net

Ring-closing olefin metathesis (RCM) has also been employed as a powerful tool for constructing the seven-membered azepine ring in these systems. researchgate.net Furthermore, palladium-mediated intramolecular Heck coupling serves as a key step in alternative synthetic routes to create related tetracyclic analogues that incorporate azepinone, indole, and pyrrole (B145914) rings. researchgate.net These synthetic efforts are driven by the potential of these scaffolds as bioactive agents. researchgate.net

Pyrazino[2,3-c]azepine and Related Fused Azepines

Fusing a pyrazine (B50134) ring to an azepine derivative results in the novel pyrazino[2,3-c]azepine ring system. researchgate.net A key synthetic strategy for achieving this fusion is through an intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a new method for azepine ring closure. researchgate.net This approach has been used to prepare both pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline systems. researchgate.net

Other related fused azepines have been synthesized using different catalytic methods. A general and efficient method for forming fused dihydroazepine derivatives utilizes a sequential reaction starting from 1-sulfonyl-1,2,3-triazoles that have a tethered diene. nih.gov This process involves an intramolecular cyclopropanation catalyzed by a rhodium(II) α-imino carbenoid, which is followed by a 1-aza-Cope rearrangement of the resulting transient intermediate. nih.gov

The aza-Cope rearrangement-Mannich cyclization sequence is another powerful strategy for the stereoselective synthesis of fused bicyclic azepine derivatives, such as decahydropyrrolo[2,3-c]azepines. rsc.org This reaction proceeds with high yield and diastereoselectivity, demonstrating its potential for creating complex, fused 5,7-bicyclic ring systems. rsc.org

Table 2: Synthetic Strategies for Fused Azepine Derivatives

| Target System | Key Reaction/Strategy | Starting Materials (Example) | Catalyst/Conditions | Reference |

| Pyrazino[2,3-c]azepine | Intramolecular Carbonyl-Enamine Cyclization | Pyrazine fused with azepine precursor | Not specified | researchgate.net |

| Fused Dihydroazepines | Rhodium-Catalyzed Cyclopropanation / 1-aza-Cope Rearrangement | Dienyl-substituted 1-sulfonyl-1,2,3-triazoles | Rhodium(II) | nih.gov |

| Decahydropyrrolo[2,3-c]azepines | Aza-Cope Rearrangement-Mannich Cyclization | 3-Amino-4-vinylpiperidin-4-ol derivatives | Not specified | rsc.org |

Systematic Structural Modifications for Property Tuning (e.g., reactivity, material properties)

Systematic structural modifications of the azepine core and its derivatives are crucial for tuning their chemical reactivity and physical properties for specific applications, ranging from peptidomimetics to organic electronics.

One strategy for tuning reactivity involves the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS). nih.gov This reaction proceeds via a regioselective 1,4-adduct, which, after base-promoted elimination of hydrogen bromide, yields 2-substituted 2H-azepine derivatives. nih.gov This method allows for the introduction of various nucleophiles that might not be tolerated in a direct reaction, effectively modifying the azepine core for further functionalization. nih.gov

For tuning material properties, the azepinedione unit has been incorporated into π-conjugated polymers. acs.org For instance, extending the conjugation of a bisthieno[3,2-c:2′,3′-e]azepine-4,6(5H)-dione (BTA) unit to a pentacyclic bisthieno[2′,3′:4,5]thieno[2,3-c:2′,3′-e]azepine-4,6(5H)-dione (BTTA) core is a targeted structural modification. acs.org This extension increases the conjugation length, which is calculated to enhance electron affinity and reduce the band gap. acs.org Such modifications are designed to improve intermolecular π–π stacking and charge transport properties, which are critical for organic electronic devices. acs.org Polymers incorporating these BTTA units have been used as p-type materials in organic solar cells, achieving significant photovoltaic efficiencies when blended with non-fullerene acceptors. acs.org

Table 3: Property Tuning of Azepinedione-Based Polymers for Organic Electronics

| Polymer | Structural Modification | Hole Mobility (cm² V⁻¹ s⁻¹) | Photovoltaic Efficiency (%) |

| pBDT-BTTA-2 | Alkylthienyl side chains on BDT unit | 0.027 | N/A |

| pBDT-BTTA-3 | Alkylthienyl side chains on BDT unit | 0.017 | 6.78 (with PC₇₁BM) |

| pBDT-BTTA-3 | Alkylthienyl side chains on BDT unit | N/A | 13.5 (with BTP-eC9) |

Data sourced from reference acs.org. BDT = Benzo[1,2-b:4,5-b']dithiophene.

Another example of property tuning is the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids. researchgate.net These molecules are designed as conformationally constrained templates for use in peptidomimetics, demonstrating how structural control of the azepane ring can influence the secondary structure of polypeptides for therapeutic or research applications. researchgate.net

Emerging Research Areas and Future Directions

Development of More Efficient and Sustainable Synthetic Methodologies

A primary objective for future research is the establishment of highly efficient and environmentally benign methods for synthesizing the core Azepane-2,5-dione structure. Current literature on related compounds, such as 1H-benzo[b]azepine-2,5-dione, often involves multi-step processes that may include the condensation of starting materials like aniline (B41778) and maleic anhydride (B1165640), followed by cyclization using reagents such as polyphosphoric acid. nepjol.infoontosight.ai

Future work will likely focus on:

Catalytic Routes: Exploring novel transition-metal or organocatalytic cyclization strategies to improve yields and reduce waste.

Green Chemistry Approaches: Utilizing greener solvents, microwave-assisted reactions, or flow chemistry to enhance the sustainability of the synthesis. researchgate.net

Novel Precursors: Investigating alternative and readily available starting materials to streamline the synthetic pathway. A key challenge is to adapt methods used for derivatives, such as the Beckmann rearrangement of functionalized cyclohexanone (B45756) oximes, to efficiently produce the parent dione (B5365651). acs.org

| Synthetic Approach for Analogues | Key Reagents/Conditions | Potential Application for this compound | Reference |

| Condensation & Cyclization | Aniline, Maleic Anhydride, Polyphosphoric Acid (PPA) | A foundational method that could be optimized for the parent compound. | nepjol.info |

| Beckmann Rearrangement | Functionalized Cyclohexanone Oximes, Tosyl Chloride | A potential high-yield route if suitable precursors can be developed. | acs.org |

| Diels-Alder Reaction | Heteroatom-bearing dienes and dienophiles | Could offer a pathway to highly functionalized azepine systems that can be converted to the target dione. | google.com |

This table presents synthetic methodologies used for analogous compounds, suggesting potential pathways for this compound.

Exploration of Novel Reactivity and Transformation Pathways

Understanding the reactivity of the two carbonyl groups and the lactam functionality within the azepane ring is crucial for its use as a synthetic building block. Research on isomers like azepane-2,4-dione (B2853635) and azepane-2,3-dione (B3041823) shows a variety of possible transformations that could be explored for this compound.

Emerging areas of investigation include:

Selective Reductions: Developing protocols for the selective reduction of one or both carbonyl groups to yield azepane-based alcohols or diols, which are valuable synthetic intermediates.

Functionalization at α-Carbons: Investigating reactions such as halogenation, alkylation, or aldol (B89426) condensations at the carbon atoms adjacent to the carbonyls to create a library of new derivatives.